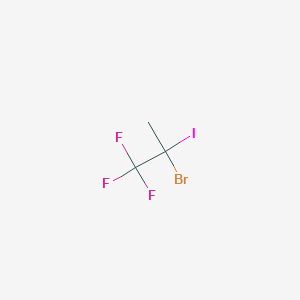

2-Bromo-2-iodo-1,1,1-trifluoropropane

Vue d'ensemble

Description

“2-Bromo-2-iodo-1,1,1-trifluoropropane” is a chemical compound1. However, detailed descriptions or specific uses of this compound are not readily available in the searched resources.

Synthesis Analysis

The synthesis process for “2-Bromo-2-iodo-1,1,1-trifluoropropane” is not explicitly mentioned in the searched resources. However, related compounds like “2-Bromo-2-chloro-1,1,1-trifluoroethane” have been studied in molecular simulations to understand their solvation in polarizable water and methanol2.Molecular Structure Analysis

The molecular structure of “2-Bromo-2-iodo-1,1,1-trifluoropropane” is not explicitly provided in the searched resources. However, related compounds like “2-Bromo-1,1,1-trifluoro-2-iodopropane” have their structure, properties, spectra, and suppliers listed1.Chemical Reactions Analysis

Specific chemical reactions involving “2-Bromo-2-iodo-1,1,1-trifluoropropane” are not mentioned in the searched resources. However, a related compound, “3-Bromo-1,1,1-trifluoro-2-propanol”, is known to behave as a thiol-reactive trifluoromethyl probe3.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-2-iodo-1,1,1-trifluoropropane” are not explicitly mentioned in the searched resources. However, a related compound, “3-Bromo-1,1,1-trifluoro-2-propanol”, has been studied for its effective chemical shift dispersion under conditions of varying polarity3.Applications De Recherche Scientifique

-

Synthesis of Vicinal Haloethers

- Field : Organic Chemistry

- Application : This research elaborates a concise protocol for the synthesis of two novel vicinal haloethers bearing a malononitrile group .

- Method : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy. The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .

- Results : The research resulted in the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .

-

Metal-Organic Frameworks for Enhanced Carrier Transport and CO2 Photoreduction

- Field : Material Science

- Application : This research reports the construction of metal–organic frameworks based on [Pb2X]3+ (X = Br–/I –) chains as secondary building units and 2-amino-terephthalate as organic linkers, and extend their applications in photocatalytic CO2 reduction with water vapor as the reductant .

- Method : The research used Hall effect measurement and ultrafast transient absorption spectroscopy .

- Results : The bromo/iodo-bridged frameworks have substantially enhanced photo-carrier transport, which results in photocatalytic performances superior to conventional metal-oxo metal-organic frameworks .

-

E2 Reaction

- Field : Organic Chemistry

- Application : This research discusses the E2 mechanism, which is the bimolecular elimination mechanism. The reaction rate depends on the concentration of both substrate and base .

- Method : The elimination reaction of 2-bromo-2-methylpropane is used as an example for discussion .

- Results : The research provides a detailed explanation of the E2 reaction mechanism and discusses the regioselectivity of the E2 reaction .

-

Bromo- and Iodo-Bridged Building Units in Metal-Organic Frameworks

- Field : Material Science

- Application : This research reports the construction of metal–organic frameworks based on [Pb2X]3+ (X = Br–/I –) chains as secondary building units and 2-amino-terephthalate as organic linkers .

- Method : The research used Hall effect measurement and ultrafast transient absorption spectroscopy .

- Results : The bromo/iodo-bridged frameworks have substantially enhanced photo-carrier transport, which results in photocatalytic performances superior to conventional metal-oxo metal-organic frameworks .

-

E2 Reaction

- Field : Organic Chemistry

- Application : This research discusses the E2 mechanism, which is the bimolecular elimination mechanism. The reaction rate depends on the concentration of both substrate and base .

- Method : The elimination reaction of 2-bromo-2-methylpropane is used as an example for discussion .

- Results : The research provides a detailed explanation of the E2 reaction mechanism and discusses the regioselectivity of the E2 reaction .

-

Bromo- and Iodo-Bridged Building Units in Metal-Organic Frameworks

- Field : Material Science

- Application : This research reports the construction of metal–organic frameworks based on [Pb2X]3+ (X = Br–/I –) chains as secondary building units and 2-amino-terephthalate as organic linkers .

- Method : The research used Hall effect measurement and ultrafast transient absorption spectroscopy .

- Results : The bromo/iodo-bridged frameworks have substantially enhanced photo-carrier transport, which results in photocatalytic performances superior to conventional metal-oxo metal-organic frameworks .

Safety And Hazards

The safety and hazards associated with “2-Bromo-2-iodo-1,1,1-trifluoropropane” are not explicitly mentioned in the searched resources. However, a related compound, “2-Bromo-2-chloro-1,1,1-trifluoroethane”, is known to cause eye damage, skin irritation, and respiratory system toxicity2.

Orientations Futures

The future directions for “2-Bromo-2-iodo-1,1,1-trifluoropropane” are not explicitly mentioned in the searched resources. However, a related compound, “3-Bromo-1,1,1-trifluoro-2-propanol”, has been used for the synthesis of other compounds4.

Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemical expert.

Propriétés

IUPAC Name |

2-bromo-1,1,1-trifluoro-2-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF3I/c1-2(4,8)3(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBKFOZWPOGRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-iodo-1,1,1-trifluoropropane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525145.png)

![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525146.png)

![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)

![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)

![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)

![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)

![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)